Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester

Description

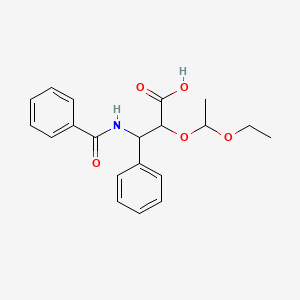

Ethyl-(2R,3S)-N-benzoyl-3-phenylisoserine ester (CAS 153433-80-8 or 216094-54-1) is a chiral intermediate critical in synthesizing paclitaxel, a potent anticancer drug . It is structurally characterized by a benzoylated amino group, a phenyl substituent at the C3 position, and an ethyl ester moiety at the C2 hydroxyl group . Key properties include:

- Molecular formula: C₁₈H₁₉NO₄

- Molecular weight: 313.35 g/mol

- Physical properties: White to off-white powder, density 1.2 g/cm³, boiling point 578.6°C, logP 4.60 .

- Bioactivity: Exhibits cytotoxicity, antiviral activity, and immunomodulatory effects, primarily through its role as a paclitaxel precursor .

Properties

Molecular Formula |

C20H23NO5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

3-benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H23NO5/c1-3-25-14(2)26-18(20(23)24)17(15-10-6-4-7-11-15)21-19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3,(H,21,22)(H,23,24) |

InChI Key |

OKSZFAMAFLHYNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often include the use of chiral catalysts and specific temperature and pH controls to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs.

Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling processes.

Comparison with Similar Compounds

Methyl Ester Analog: (2R,3S)-N-Benzoyl-3-Phenylisoserine Methyl Ester

- Molecular formula: C₁₇H₁₇NO₄

- Molecular weight : 299.32 g/mol .

- Key differences: The methyl ester group reduces lipophilicity (predicted logP ~4.0 vs. Synthesis: Prepared via Darzens condensation and configuration inversion, yielding 42% of the threo isomer . Stability: Requires storage at -20°C, suggesting lower thermal stability compared to the ethyl ester . Applications: Less frequently used in paclitaxel synthesis due to lower metabolic stability of the methyl ester linkage .

Unsubstituted Derivative: (2R,3S)-3-Phenylisoserine Ethyl Ester

- Molecular formula: C₁₁H₁₅NO₃

- Molecular weight : 209.24 g/mol .

- Key differences :

- Lacks the N-benzoyl group, reducing steric hindrance and cytotoxicity. Used as Cabazitaxel Impurity 24 .

- Synthesis : Produced via enzymatic reduction with 95% enantiomeric excess, similar to the benzoylated ethyl ester .

- Bioactivity : Minimal standalone pharmacological activity, highlighting the necessity of the benzoyl group for binding to microtubules .

Amide-Linked Hybrids

- Example: Artemisinin- or quinoline-based hybrids with amide linkers .

- Key differences :

Stability and Degradation Profiles

Biological Activity

Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester is a chiral compound with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a phenyl group attached to the isoserine backbone, which contributes to its biological activities. This compound has garnered attention due to its diverse pharmacological effects, including antioxidant, neuroprotective, and anticoagulant properties.

- Molecular Formula : C20H23NO5

- CAS Number : 216094-54-1

- Stereochemistry : (2R,3S)

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, likely through modulation of neurotransmitter systems and reduction of neuroinflammation.

- Anticoagulant Activity : Evidence suggests that it may influence coagulation pathways, indicating potential applications in anticoagulant therapies .

Antiplasmodial Activity

A significant area of research involves the antiplasmodial activity of this compound. A series of hybrid compounds based on this ester were synthesized and tested against Plasmodium falciparum, the causative agent of malaria. Notably, some hybrid compounds exhibited 3- to 4-fold increased activity compared to standard treatments like dihydroartemisinin, with IC50 values in the nanomolar range against resistant strains .

Cytotoxic and Immunomodulatory Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. Additionally, it has been noted for its immunomodulatory effects, suggesting potential applications in cancer therapy and immune system regulation .

Study on Hybrid Compounds

A study conducted by Paal et al. synthesized hybrid compounds incorporating this compound and evaluated their efficacy against P. falciparum. The findings indicated that these hybrids maintained significant antimalarial activity while also presenting lower cytotoxicity compared to traditional antimalarial agents .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Hybrid 1 | 0.03 | Antimalarial |

| Hybrid 2 | 0.04 | Antimalarial |

| Control (Chloroquine) | 0.05 | Antimalarial |

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions emphasizing stereochemistry and functional group transformations. The synthetic routes often utilize chiral catalysts to ensure high enantioselectivity and yield .

Q & A

Q. What synthetic strategies are commonly employed to prepare Ethyl-(2R,3S)-N-benzoyl-3-phenylisoserine ester, and how do linker choices impact hybrid molecule design?

The synthesis typically involves coupling the (2R,3S)-N-benzoyl-3-phenylisoserine moiety to pharmacophores like artemisinin or quinoline via ester, amide, or triazole linkers. For example, ester-linked hybrids are synthesized via carbodiimide-mediated coupling (e.g., DIC/HOBt/DMAP in dichloromethane), yielding α-esters exclusively. Linker selection (e.g., ester vs. amide) affects metabolic stability; ester-linked hybrids cleave faster in vivo, releasing active components .

Q. How is this compound characterized analytically to confirm stereochemical purity and structural integrity?

High-performance liquid chromatography (HPLC) with chiral columns and LC-MS are standard for assessing enantiomeric excess (>96% ee) and purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, verifies stereochemistry at the 2R,3S positions. Reference standards (e.g., CAS 132201-33-3) are critical for comparative analysis .

Q. What role does this compound play in paclitaxel analogs and drug design?

This ester constitutes the C-13 side chain of paclitaxel, essential for microtubule stabilization and antitumor activity. Its stereochemistry and benzoyl group are crucial for binding to β-tubulin. Synthetic analogs often retain this moiety to preserve bioactivity while modifying other regions for improved pharmacokinetics .

Advanced Research Questions

Q. How do structural modifications to the (2R,3S)-N-benzoyl-3-phenylisoserine scaffold influence antiplasmodial activity in hybrid molecules?

Hybridization with artemisinin (e.g., compounds 7a/b) enhances potency against multidrug-resistant Plasmodium falciparum (K1 strain) by 3–4-fold compared to dihydroartemisinin (IC ~1.2 nM). However, quinoline hybrids show marginal improvements, suggesting scaffold-specific synergies. Acetylation of the hydroxyl group modulates selectivity indices (e.g., SI >10 for mammalian cell safety) .

Q. What methodologies are used to analyze the degradation kinetics of this ester under varying pH conditions?

Stability studies employ HPLC-UV and LC-MS to track hydrolysis. Under basic conditions (pH >7), ester cleavage dominates, while acidic conditions (pH 1–5) favor oxetane ring opening in related taxanes. Pseudo-first-order kinetics and Arrhenius plots determine activation energies, with pH 4 identified as the stability maximum .

Q. How does asymmetric synthesis via chiral auxiliaries or enzymatic resolution improve the yield and enantiomeric excess of this compound?

Sharpless asymmetric dihydroxylation of trans-ethyl cinnamate followed by cyclic sulfate ring-opening achieves >96% ee. Alternatively, enzymatic reduction using Hansenula fabianii SC 13894 yields 88% of the (2R,3S)-isomer with 95% ee, avoiding costly chiral catalysts .

Q. What experimental designs are critical for evaluating hybrid molecule efficacy in antiplasmodial assays?

In vitro assays against chloroquine-resistant (W2) and multidrug-resistant (K1) P. falciparum strains use triplicate testing with dose-response curves (IC determination). Mammalian cell cytotoxicity (e.g., L6 myoblasts) assesses selectivity. Data contradictions (e.g., improved K1 activity but limited W2 efficacy) require mechanistic studies, such as heme polymerization inhibition assays .

Methodological Considerations

- Synthetic Optimization : Use of DMAP as an acylation catalyst improves ester coupling yields (42–47%) .

- Degradation Tracking : LC-MS identifies hydrolytic products like 10-deacetylbaccatin III and free isoserine derivatives under acidic conditions .

- Biological Assays : Include positive controls (e.g., chloroquine for antiplasmodial assays) and validate results with at least two independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.